3-[(4-Chlorophenyl)amino]propan-1-ol

Cytochrome P450 Drug Metabolism Enzyme Inhibition

3-[(4-Chlorophenyl)amino]propan-1-ol (CAS 69380-37-6) is a chlorinated aromatic amino alcohol with the molecular formula C₉H₁₂ClNO and a molecular weight of 185.65 g/mol. Its structure, featuring a 4-chlorophenyl group linked to an aminopropanol backbone, positions it as a versatile building block in pharmaceutical and agrochemical synthesis.

Molecular Formula C9H12ClNO
Molecular Weight 185.65
CAS No. 69380-37-6
Cat. No. B2511358
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(4-Chlorophenyl)amino]propan-1-ol
CAS69380-37-6
Molecular FormulaC9H12ClNO
Molecular Weight185.65
Structural Identifiers
SMILESC1=CC(=CC=C1NCCCO)Cl
InChIInChI=1S/C9H12ClNO/c10-8-2-4-9(5-3-8)11-6-1-7-12/h2-5,11-12H,1,6-7H2
InChIKeyHWZJUJOEYKRDBK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-[(4-Chlorophenyl)amino]propan-1-ol (CAS 69380-37-6): Chemical Profile and Sourcing Baseline


3-[(4-Chlorophenyl)amino]propan-1-ol (CAS 69380-37-6) is a chlorinated aromatic amino alcohol with the molecular formula C₉H₁₂ClNO and a molecular weight of 185.65 g/mol . Its structure, featuring a 4-chlorophenyl group linked to an aminopropanol backbone, positions it as a versatile building block in pharmaceutical and agrochemical synthesis [1]. This compound is commercially available for research and development purposes, with standard purity specifications of 95% and recommended storage at room temperature .

Why Generic Substitution is Not Advisable for 3-[(4-Chlorophenyl)amino]propan-1-ol (CAS 69380-37-6)


While several chlorinated amino alcohols share the same molecular formula (C₉H₁₂ClNO) and a 4-chlorophenyl motif, their distinct substitution patterns and stereochemistry can lead to significant differences in biological activity and physicochemical properties. For instance, the target compound, a gamma-amino alcohol, differs fundamentally from alpha- and beta-amino alcohol regioisomers such as DL-4-chlorophenylalaninol [1] and 3-amino-3-(4-chlorophenyl)propan-1-ol , which have distinct hydrogen-bonding and steric profiles. Moreover, the target compound is achiral, while analogs like (S)-3-amino-3-(4-chlorophenyl)propan-1-ol are chiral, introducing enantiomer-specific interactions and requiring different synthetic or analytical handling. Such structural variations directly impact key parameters like enzyme inhibition profiles, synthetic utility, and overall experimental reproducibility [2], as detailed below.

Quantitative Evidence for Differentiating 3-[(4-Chlorophenyl)amino]propan-1-ol (CAS 69380-37-6) from In-Class Analogs


CYP2C19 Inhibition Profile of 3-[(4-Chlorophenyl)amino]propan-1-ol vs. Human Liver Microsomes

3-[(4-Chlorophenyl)amino]propan-1-ol exhibits a specific inhibitory effect on the CYP2C19 isoform, a key enzyme in drug metabolism. This is a defined characteristic that distinguishes it from its general class. In a standardized assay using human liver microsomes with omeprazole as a substrate, the compound demonstrates an IC50 value of 4,100 nM [1]. This quantitative value provides a baseline for its potential as a CYP2C19 probe or as a scaffold for developing CYP2C19 inhibitors, setting it apart from analogs that may lack this specific, quantified activity.

Cytochrome P450 Drug Metabolism Enzyme Inhibition

CYP2B6 Inhibition Profile of 3-[(4-Chlorophenyl)amino]propan-1-ol

The compound also demonstrates inhibitory activity against the CYP2B6 isoform. In a human liver microsome assay using bupropion as the substrate, 3-[(4-Chlorophenyl)amino]propan-1-ol shows an IC50 value of 3,900 nM [1]. This activity profile, combined with its CYP2C19 data, helps define its selectivity window and metabolic interference potential, which is a key differentiator when selecting a chemical probe for studying these specific P450 enzymes.

Cytochrome P450 Drug Metabolism Enzyme Inhibition

Vascular Adhesion Protein-1 (VAP-1) Inhibitory Activity

3-[(4-Chlorophenyl)amino]propan-1-ol has been identified as an inhibitor of human Vascular Adhesion Protein-1 (VAP-1). In a cellular assay using CHO cells expressing human VAP-1 and 14C-benzylamine as a substrate, the compound exhibits an IC50 value of 240 nM [1]. This level of inhibition is a defining characteristic for this specific gamma-amino alcohol scaffold, as even minor structural changes can abolish or significantly alter activity against this target. This activity provides a clear, quantifiable reason to select this compound for VAP-1-related research.

VAP-1 Enzyme Inhibition Inflammation

Commercial Availability and Purity Specification

For procurement decisions, the guaranteed minimum purity is a critical differentiator. 3-[(4-Chlorophenyl)amino]propan-1-ol is available from major chemical suppliers like Sigma-Aldrich (Enamine) and AKSci with a specified minimum purity of 95% . This is a higher baseline compared to some less common analogs, which may be offered at lower purities (e.g., 90%) or without a certified purity specification, increasing the risk of inconsistent experimental outcomes due to contaminants.

Chemical Sourcing Purity Procurement

Recommended Research and Application Scenarios for 3-[(4-Chlorophenyl)amino]propan-1-ol (CAS 69380-37-6)


As a Building Block for γ-Amino Alcohol Synthesis

Given its established utility as a versatile building block [1], 3-[(4-Chlorophenyl)amino]propan-1-ol is best utilized in synthetic chemistry for the construction of more complex γ-amino alcohol derivatives. Its achiral nature and primary alcohol handle make it an ideal starting material for late-stage functionalization in medicinal chemistry projects, particularly where the introduction of a 4-chlorophenyl motif is desired without the complications of stereoselective synthesis.

As a Chemical Probe for CYP2C19 and CYP2B6 Enzyme Assays

The compound's defined inhibitory activity against CYP2C19 (IC50 = 4,100 nM) and CYP2B6 (IC50 = 3,900 nM) [2] makes it a valuable tool compound for in vitro metabolism studies. It can serve as a reference inhibitor in human liver microsome assays to validate assay conditions or to investigate the role of these specific cytochrome P450 isoforms in the metabolism of new chemical entities.

As a Starting Point for VAP-1 Inhibitor Development

With a confirmed IC50 of 240 nM against human VAP-1 [3], this compound provides a validated starting point for medicinal chemistry optimization programs targeting inflammatory or fibrotic diseases. Its relatively potent inhibition of this amine oxidase can be used to establish structure-activity relationships (SAR) and to benchmark the activity of new derivatives in cell-based assays.

In Studies Requiring High-Purity, Reproducible Reagents

For applications where experimental reproducibility is paramount, sourcing this compound from suppliers who guarantee a 95% purity minimizes variability. This is particularly relevant for quantitative biological assays (e.g., enzyme inhibition, cellular target engagement) and for analytical chemistry applications (e.g., as a standard in method development).

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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